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molecular formula C13H9BrF3N B8318761 2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine

2-Bromo-6-methyl-4-(4-(trifluoromethyl)phenyl)pyridine

Cat. No. B8318761
M. Wt: 316.12 g/mol
InChI Key: SOQHCZARIFARNI-UHFFFAOYSA-N
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Patent
US08183262B2

Procedure details

Alternatively the title compound was prepared from 2-bromo-6-methyl-4-(4-trifluoromethyl-phenyl)-pyridine (example A.48) (101.0 g, 320 mmol), sodium iodide (91.04 g, 608 mmol), copper(I) iodide (2.89 g, 5 mol %) and N,N′-dimethylethylenediamine (3.31 mL, 11 mol %) in dioxane (304 mL) according to the general procedure Ia to d preparation of iodides. Obtained as a light yellow solid (112.5 g, 100%). MS (ISP) 364.0 [(M+H)+]; mp 91-93° C.
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
91.04 g
Type
reactant
Reaction Step Two
Quantity
3.31 mL
Type
reactant
Reaction Step Three
[Compound]
Name
iodides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
304 mL
Type
solvent
Reaction Step Five
Name
copper(I) iodide
Quantity
2.89 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[CH:5]=[C:4]([CH3:18])[N:3]=1.[I-:19].[Na+].CNCCNC>O1CCOCC1.[Cu]I>[I:19][C:2]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)[CH:5]=[C:4]([CH3:18])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
101 g
Type
reactant
Smiles
BrC1=NC(=CC(=C1)C1=CC=C(C=C1)C(F)(F)F)C
Step Two
Name
Quantity
91.04 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
3.31 mL
Type
reactant
Smiles
CNCCNC
Step Four
Name
iodides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
304 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
copper(I) iodide
Quantity
2.89 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=NC(=CC(=C1)C1=CC=C(C=C1)C(F)(F)F)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 112.5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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